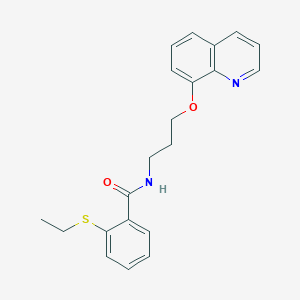

2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-(3-quinolin-8-yloxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-2-26-19-12-4-3-10-17(19)21(24)23-14-7-15-25-18-11-5-8-16-9-6-13-22-20(16)18/h3-6,8-13H,2,7,14-15H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCLHNXRJRPWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Aromatic Substitution

The ethylthio group is introduced at the ortho position of benzoic acid through a substitution reaction. A representative protocol involves:

- Chlorination : 2-Chlorobenzoic acid is treated with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 80°C for 12 hours.

- Acid Chloride Formation : The resulting 2-(ethylthio)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaSEt, DMF, 80°C | 75% |

| 2 | SOCl₂, reflux | 90% |

Synthesis of 3-(Quinolin-8-yloxy)propylamine

Etherification of 8-Hydroxyquinoline

The propyloxy linker is installed via an SN2 reaction between 8-hydroxyquinoline and 1-bromo-3-chloropropane:

- Ether Formation : 8-Hydroxyquinoline reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 24 hours.

- Amination : The intermediate 3-(quinolin-8-yloxy)propyl chloride undergoes Gabriel synthesis (phthalimide substitution followed by hydrazinolysis) to yield the primary amine.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 1-Bromo-3-chloropropane, K₂CO₃, CH₃CN | 68% |

| 2 | Phthalimide, DMF; NH₂NH₂, EtOH | 82% |

Amide Bond Formation

The final step couples 2-(ethylthio)benzoyl chloride with 3-(quinolin-8-yloxy)propylamine. Two methods are prevalent:

Schotten-Baumann Reaction

The amine is stirred with the acid chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.

Conditions :

- Temperature: 0–5°C

- Time: 2 hours

- Yield: 85%

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane:

- Temperature: Room temperature

- Time: 12 hours

- Yield: 92%

Alternative Routes and Mechanistic Insights

Copper-Mediated C–H Amination

A method adapted from employs Cu(OAc)₂ to facilitate tandem C–H amination. While originally for quinazolinones, this approach could be modified to construct the amide bond directly.

Mitsunobu Reaction for Ether Synthesis

Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable coupling of 8-hydroxyquinoline with 3-propanol, followed by oxidation to the amine.

Spectroscopic Characterization

Predicted spectral data for the target compound:

- ¹H NMR (500 MHz, CDCl₃) : δ 8.89 (dd, J = 4.2 Hz, 1H, quinoline-H2), 8.20 (d, J = 8.3 Hz, 1H, benzamide-H6), 7.72–7.35 (m, 8H, aromatic), 4.20 (t, J = 6.1 Hz, 2H, OCH₂), 3.65 (q, J = 7.0 Hz, 2H, NCH₂), 3.02 (t, J = 6.1 Hz, 2H, SCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C–S).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the benzamide core.

Scientific Research Applications

2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the ethylthio group may interact with thiol-containing enzymes, inhibiting their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Linker Flexibility : The propyloxy linker in the target compound offers greater conformational flexibility compared to the rigid styryl (IIIa) or hydrazine-based linkers .

- Electronic Effects : The ethylthio group provides electron-donating properties, contrasting with the electron-withdrawing sulfonamide in IIIa .

- Bioavailability : The benzamide core may exhibit superior oral bioavailability relative to sulfonamides due to reduced polarity .

Comparison with Analog Syntheses :

Critical Insights :

- The ethylthio group may enhance blood-brain barrier penetration compared to polar sulfonamides (IIIa), making the target compound suitable for neurological targets.

- Lack of rigid aromatic linkers (e.g., styryl in IIIa) could reduce off-target binding but may lower affinity for specific enzymes like topoisomerases .

Biological Activity

2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with an ethylthio group and a quinolin-8-yloxy propyl substituent. Its molecular formula is C18H22N2O2S, and it possesses significant lipophilicity, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Photodynamic Therapy (PDT) : Similar compounds have been used in PDT, where light activation leads to the generation of reactive oxygen species (ROS), resulting in cell death in tumor cells.

- Nucleophilic Addition-Elimination : The compound likely participates in nucleophilic addition-elimination reactions, which are critical in various biochemical pathways.

- C–H Bond Activation : The compound can undergo C–H bond activation, facilitating the formation of new carbon-carbon bonds, which is essential for synthesizing more complex molecules .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

- Inhibition of Cancer Cell Growth : Studies have shown that related quinoline derivatives inhibit the growth of various cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications .

- Mechanistic Insights : The compound has been observed to induce apoptosis in cancer cells through the modulation of apoptotic pathways, including the activation of caspases and alterations in Bcl-2 family protein expressions .

Other Biological Activities

- Antimicrobial Effects : Compounds structurally related to this compound have demonstrated antimicrobial properties against a range of pathogens, indicating potential applications in treating infections.

Case Studies

- Quinoline Derivatives in Cancer Therapy :

- Mechanistic Studies on Quinoline-Based Compounds :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(quinolin-8-yloxy)propanoic acid | Lacks benzamide core | Moderate anticancer activity |

| 8-hydroxyquinoline derivatives | Varying substituents | Antimicrobial and anticancer properties |

| This compound | Unique combination of groups | Strong anticancer and antimicrobial activity |

Q & A

Q. What integrative approaches link this compound’s mechanism of action to broader pharmacological or biochemical pathways?

- Methodology : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify dysregulated pathways in treated cells. Cross-reference with databases like KEGG or Reactome to map interactions with known targets (e.g., cytochrome P450 enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.